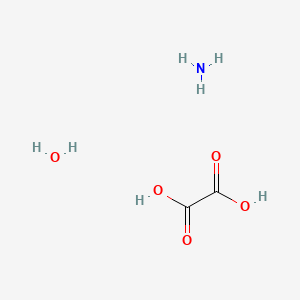

Ammonium bioxalate monohydrate

Vue d'ensemble

Description

Ammonium bioxalate monohydrate, also known as ammonium oxalate monohydrate, is a chemical compound with the formula (NH4)2C2O4·H2O. It is the ammonium salt of oxalic acid and consists of ammonium cations and oxalate anions. This compound is typically found as a colorless or white crystalline solid and is odorless and non-volatile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium bioxalate monohydrate can be synthesized by reacting oxalic acid with ammonium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing oxalic acid with ammonium carbonate or ammonium hydroxide. The reaction mixture is then concentrated and crystallized to yield the desired product .

Analyse Des Réactions Chimiques

Acid-Base Reactions

Ammonium oxalate monohydrate reacts with strong acids and bases:

-

With strong acids (e.g., HCl):

Oxalic acid (H₂C₂O₄) is regenerated, releasing ammonium chloride.

-

With strong bases (e.g., NaOH):

Ammonia gas is liberated, forming sodium oxalate.

Precipitation Reactions

Ammonium oxalate monohydrate is used to precipitate metal ions, particularly calcium:

Reaction with calcium chloride:

Application: Forms insoluble calcium oxalate (CaC₂O₄), critical in anticoagulant mechanisms by reducing blood calcium levels .

Thermal Decomposition

Heating above 70°C induces decomposition:

Byproducts: Includes ammonia, carbon monoxide, carbon dioxide, and water . At higher temperatures (>300°C), nitrogen oxides (NOₓ) may form .

Reactivity with Oxidizers and Salts

Redox Reactions:

-

Reacts violently with strong oxidizers (e.g., sodium hypochlorite):

Salt Interactions:

-

In conservation science, reacts with magnesium chloride in limestone to form ammonium magnesium chloride:

This unintended byproduct complicates stone preservation efforts .

Environmental and Biological Reactions

Applications De Recherche Scientifique

Analytical Chemistry

Ammonium bioxalate monohydrate is employed as an analytical reagent in various chemical analyses. It acts as a chelator, forming complexes with metals such as calcium, lead, and rare earth elements, which facilitates their detection and quantification in samples .

Table 1: Metal Complexation Properties

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Calcium | Calcium oxalate | Detection in biological samples |

| Lead | Lead oxalate | Environmental monitoring |

| Rare Earth Elements | Various complexes | Material science |

Biological Studies

The compound has been utilized in biological studies to investigate its effects on living organisms. Notably, it has been studied for its acute poisoning effects on sheep, providing insights into the toxicity and metabolic pathways of oxalates in mammals .

Material Science

This compound has been used to enhance the properties of materials. For example, it is involved in the growth of potassium dihydrogen phosphate (KDP) crystals, where it modifies crystallinity and mechanical strength .

Case Study: Crystal Growth of KDP Doped with Ammonium Bioxalate

- Method : Slow evaporation technique

- Findings : Improved crystallinity and mechanical properties observed through Vickers microhardness tests.

Environmental Applications

In heritage conservation, ammonium bioxalate is used to treat stone monuments by forming a protective layer of calcium oxalate. This treatment helps in consolidating the structure of porous stones while preventing further degradation .

Table 2: Applications in Heritage Conservation

| Treatment Method | Effectiveness |

|---|---|

| Brushing Treatment | Forms protective calcium oxalate layer |

| Poultice Method | Less effective than brushing |

Metal Surface Treatment

This compound serves as an active ingredient in ferrous metal surface polishing fluids. Its reducing properties facilitate the removal of oxidation layers from metal surfaces, enhancing their appearance and performance .

Gold Extraction

In the mining industry, ammonium bioxalate is utilized as a reducing agent during gold extraction processes. It aids in the leaching of gold from ores by forming soluble complexes that can be easily separated from the ore matrix .

Mécanisme D'action

Ammonium bioxalate monohydrate exerts its effects primarily through its ability to form complexes with metal ions. The oxalate anion can chelate metal ions, which is useful in various analytical and biochemical applications. The compound’s reducing properties also play a role in its mechanism of action, allowing it to participate in redox reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ammonium oxalate

- Sodium oxalate

- Potassium oxalate

Uniqueness

Ammonium bioxalate monohydrate is unique due to its specific crystalline structure and its ability to act as both a reducing agent and a chelating agent. Its monohydrate form provides additional stability and solubility compared to its anhydrous counterparts .

Activité Biologique

Ammonium bioxalate monohydrate, also known as ammonium oxalate monohydrate, is a chemical compound that has garnered attention for its various biological activities and applications in scientific research. This article delves into the biological activity of this compound, highlighting its uses, effects on biological systems, and relevant research findings.

- Chemical Formula :

- Molecular Weight : 142.11 g/mol

- CAS Number : 6009-70-7

- Solubility : Soluble in water; slightly soluble in alcohol.

- Melting Point : Decomposes at 70°C.

Applications in Biological Research

This compound is widely utilized in various biological and chemical applications:

- Buffering Reagent : It serves as a buffering agent in biochemical assays, helping to maintain pH stability during experiments.

- Chelation of Metals : The compound forms complexes with metals, making it useful in studies involving metal ion interactions in biological systems.

- Toxicology Studies : Research has been conducted on its acute toxicity and potential poisoning effects, particularly in livestock such as sheep .

Toxicity and Safety

Ammonium oxalate monohydrate has been classified as harmful if ingested or if it comes into contact with skin. It can cause serious eye irritation and is recognized for its acute toxicity profile:

- Oral LD50 : 375 mg/kg in rats, indicating moderate toxicity .

- Eye Irritation : Causes serious eye irritation upon contact.

Effects on Biological Systems

- Impact on Cellular Interactions : Studies have shown that this compound can influence platelet surface interactions, which is crucial for understanding blood coagulation processes .

- Formation of Oxalate Crystals : The compound plays a role in the formation of calcium oxalate crystals, which are significant in the context of kidney stone formation. Understanding this process helps in developing preventive strategies against urolithiasis .

Research Findings

Several studies have investigated the biological implications of this compound:

- Isotope and Bonding Effects : A study utilized neutron and X-ray diffraction analyses to explore the bonding characteristics of ammonium oxalate monohydrate, providing insights into its structural properties .

- Electrophoretic Mobility Studies : Research examined the electrophoretic behavior of calcium oxalate monohydrate in solutions containing various macromolecules, revealing interactions that could affect crystal growth and stability .

Study on Acute Toxicity

A notable case study involved assessing the acute poisoning effects of ammonium oxalate monohydrate on sheep. The findings indicated significant health risks associated with high doses, underscoring the need for careful handling and usage in agricultural settings.

Investigation of Metal Complexation

Another research effort focused on the chelation properties of this compound with various metal ions. This study demonstrated its potential for use in detoxifying heavy metals from biological systems, highlighting its relevance in environmental biochemistry.

Summary Table of Key Findings

| Property/Activity | Description |

|---|---|

| Chemical Formula | |

| Oral LD50 | 375 mg/kg (rat) |

| Eye Irritation | Causes serious irritation |

| Applications | Buffering agent, metal chelation, toxicology studies |

| Biological Impact | Influences platelet interactions; involved in crystal formation |

Propriétés

IUPAC Name |

azane;oxalic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKBXBBNURFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5972-73-6, 37541-72-3 | |

| Record name | Ethanedioic acid, ammonium salt, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5972-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, ammonium salt, hydrate (2:2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37541-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2064072 | |

| Record name | Ammonium bioxalate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |

| Record name | Ammonium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6009-70-7, 5972-73-6 | |

| Record name | Ammonium oxalate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6009-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, monoammonium salt, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005972736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium bioxalate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.